1-methyl-1H-1,2,4-triazole-5-carbonitrile
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Overview
Description
1-Methyl-1H-1,2,4-triazole-5-carbonitrile is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a nitrile group at position 5. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Triazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
Compounds containing a triazole are known to exhibit broad biological activities, suggesting that they may interact with and influence a variety of biochemical pathways .
Result of Action
Triazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-5-carbonitrile can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzyl alcohol with formaldehyde under basic conditions . Another method includes catalytic hydrogenation and cyanide addition reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: This compound has a bromine atom at position 3, which can influence its reactivity and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a carboxylate group at position 3, making it useful in different synthetic applications.
Uniqueness: 1-Methyl-1H-1,2,4-triazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at position 5 makes it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
2-methyl-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-4(2-5)6-3-7-8/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRWINELAZXJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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